2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile is an organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound’s structure includes a diethylamino group attached to one of the aromatic rings, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(diethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2-amino-1,3,5-tricarbonitrile under basic conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colored materials, including textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its diazenyl group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with cellular components, leading to changes in cell behavior or function.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzenesulfonic acid
- 2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoic acid
- 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonic acid
Uniqueness
2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile is unique due to its tricarbonitrile functional group, which imparts distinct chemical properties and reactivity compared to other azo compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
58633-03-7 |
---|---|
Molecular Formula |
C19H16N6 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[[4-(diethylamino)phenyl]diazenyl]benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C19H16N6/c1-3-25(4-2)18-7-5-17(6-8-18)23-24-19-15(12-21)9-14(11-20)10-16(19)13-22/h5-10H,3-4H2,1-2H3 |
InChI Key |
LMGBYUPVJBFKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.